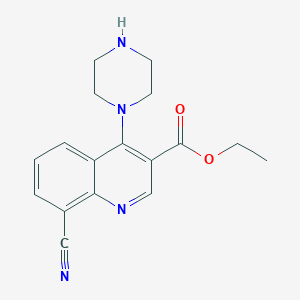

Ethyl 8-cyano-4-(piperazin-1-yl)quinoline-3-carboxylate

Description

Ethyl 8-cyano-4-(piperazin-1-yl)quinoline-3-carboxylate is a quinoline derivative featuring a cyano group at position 8, a piperazine substituent at position 4, and an ethyl ester at position 3.

- Cyano group introduction: Reactions with α-cyanocinnamonitriles (as seen in pyranoquinoline sulfonamide derivatives) .

- Piperazine functionalization: Nucleophilic substitution or condensation reactions using piperazine or its derivatives, often in polar solvents like ethanol with triethylamine as a base .

- Esterification: Ethyl ester formation via acid-catalyzed esterification or direct substitution .

Properties

Molecular Formula |

C17H18N4O2 |

|---|---|

Molecular Weight |

310.35 g/mol |

IUPAC Name |

ethyl 8-cyano-4-piperazin-1-ylquinoline-3-carboxylate |

InChI |

InChI=1S/C17H18N4O2/c1-2-23-17(22)14-11-20-15-12(10-18)4-3-5-13(15)16(14)21-8-6-19-7-9-21/h3-5,11,19H,2,6-9H2,1H3 |

InChI Key |

SGSREJGXEILTKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)N3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis:

Other Approaches:

- Information on large-scale industrial production methods for this compound is limited. It is primarily synthesized in research laboratories for scientific investigations.

Chemical Reactions Analysis

- Ethyl 8-cyano-4-(piperazin-1-yl)quinoline-3-carboxylate can undergo various reactions:

Substitution Reactions: Nucleophilic substitution at the cyano group or other positions.

Oxidation/Reduction Reactions: Modification of functional groups.

Cyclization Reactions: Formation of fused ring systems.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry:

Biological Studies:

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Structural Similarity Analysis

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- The piperazine moiety at position 4 in the target compound is a common feature in analogs with antimicrobial activity .

- Electron-withdrawing groups (e.g., CN, F) at positions 6–8 enhance metabolic stability and receptor binding in quinolines .

- Fused heterocycles (e.g., pyrano, oxazino) in analogs like alter pharmacokinetic profiles but may reduce solubility compared to simpler quinoline scaffolds.

Critical Analysis :

- Piperazine at position 4 improves solubility and bioavailability compared to bulkier fused rings .

Biological Activity

Ethyl 8-cyano-4-(piperazin-1-yl)quinoline-3-carboxylate (CAS Number: 114685-06-2) is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a quinoline backbone with a piperazine substituent and a cyano group. Its molecular formula is and it features the following key structural components:

- Quinoline core : Provides a platform for various biological interactions.

- Piperazine ring : Enhances solubility and biological activity.

- Cyano group : Imparts unique reactivity and potential for further derivatization.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating notable efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µM |

| S. agalactiae | 75 µM |

| Staphylococcus aureus | 30 µM |

These results suggest its potential as an antibacterial agent, particularly in treating infections caused by resistant strains .

Neuropharmacological Effects

This compound has also shown promise in neuropharmacology. Research indicates that it interacts with dopamine receptors, specifically D2 and D3 receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease:

| Compound | D2 Receptor Affinity (Ki) | D3 Receptor Affinity (Ki) |

|---|---|---|

| Ethyl 8-cyano... | 15.9 nM | 13.8 nM |

| Comparison Compound | 41 nM | 86 nM |

The compound exhibited high binding affinity, indicating its potential as a therapeutic agent for neurodegenerative conditions .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Bacterial Growth : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways, leading to cell death.

- Dopaminergic Activity : By modulating dopamine receptor activity, it may enhance dopaminergic transmission, beneficial in treating Parkinson’s disease symptoms.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial properties of this compound against multi-drug resistant E. coli. The compound was found to inhibit bacterial growth effectively at concentrations as low as 50 µM, suggesting its potential application in developing new antibiotics .

Case Study 2: Neuroprotective Effects

In a preclinical trial involving animal models of Parkinson's disease, administration of this compound resulted in significant improvements in motor function and reduced neurodegeneration markers compared to control groups. These findings support its role as a neuroprotective agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.